(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
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Overview
Description
“(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” is a chemical compound with the molecular formula C9H9ClO3 . It has a molecular weight of 200.62 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” and its InChI code is "1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2" . This suggests that the compound contains a benzodioxin ring with a chlorine atom at the 8th position and a methanol group at the 6th position.
Physical And Chemical Properties Analysis
“(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” is a powder that is stored at room temperature . It has a melting point of 62-63 degrees Celsius .
Scientific Research Applications
Anti-Breast Cancer Agents
Research has shown that derivatives of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol can function as anti-breast cancer agents. Specifically, studies have synthesized and tested various substituted derivatives against human breast cancer cell lines, demonstrating their potential in cancer treatment (Campos et al., 2015).
Novel Photochemical Transformations
The compound has been involved in unique photochemical transformations. For instance, research on methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, which is structurally related, led to the formation of β-lactam compounds, highlighting its role in novel synthetic pathways (Marubayashi et al., 1992).
Bacterial Biofilm Inhibition
Studies have also explored the use of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol derivatives in inhibiting bacterial biofilms. These derivatives have shown efficacy against strains like Escherichia coli and Bacillus subtilis, indicating their potential in treating bacterial infections (Abbasi et al., 2020).
Synthesis of Antibacterial and Antifungal Agents
Derivatives of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds, particularly those with specific substitutions, exhibited good antimicrobial potential with low toxicity, suggesting their use in developing new therapeutic agents (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Purposes
Research has explored the use of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol derivatives as enzyme inhibitors, which can be therapeutic agents for conditions like Alzheimer's disease and Type-2 Diabetes. Certain derivatives showed moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, relevant to these diseases (Abbasi et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Target of Action
The primary targets of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.
Mode of Action
The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s protective mechanism, making them more susceptible to antibacterial agents .
Biochemical Pathways
It is known that the compound’s antibacterial activity is linked to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation in bacteria.
Result of Action
The compound’s antibacterial action results in the inhibition of biofilm formation in E. coli and B. subtilis , leading to a decrease in their resistance to antibacterial agents . This makes the bacteria more susceptible to these agents, thereby enhancing their effectiveness.
properties
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJZGZSCQLALN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243684 |
Source
|
Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol | |
CAS RN |
852399-55-4 |
Source
|
Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852399-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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